molecular formula C11H13Cl2NO B13494153 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride

Cat. No.: B13494153
M. Wt: 246.13 g/mol
InChI Key: UUMGIAKZERJNOX-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the spirocyclic oxolane ring. The chlorination step is crucial and is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, with common reagents including sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.

    Industry: It is used in the development of novel materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application being studied.

Comparison with Similar Compounds

When compared to similar compounds, 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

    6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride: This compound shares a similar core structure but differs in the spirocyclic ring, leading to different reactivity and applications.

    6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Lacks the hydrochloride component, which can influence solubility and reactivity.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,3'-oxolane];hydrochloride

InChI

InChI=1S/C11H12ClNO.ClH/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11;/h1-2,5,13H,3-4,6-7H2;1H

InChI Key

UUMGIAKZERJNOX-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CNC3=C2C=CC(=C3)Cl.Cl

Origin of Product

United States

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